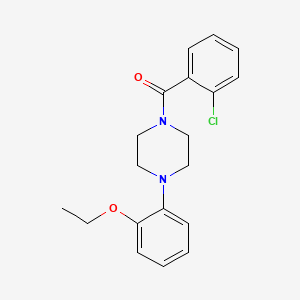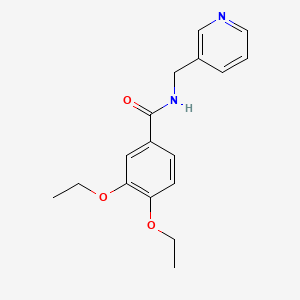![molecular formula C16H15ClN2O3 B5820580 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as CMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological activities. CMAB belongs to the class of hydrazide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins, a group of inflammatory mediators. 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the inflammatory process.
Biochemical and Physiological Effects
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anticonvulsant, and analgesic activities. In animal models, 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to reduce inflammation, pain, and seizures, suggesting its potential therapeutic use in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been extensively studied, and its pharmacological activities are well-documented, making it a reliable compound for research purposes. However, one limitation of using 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is its potential toxicity, which requires careful handling and monitoring during experiments.
Orientations Futures
Several future directions for research on 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide include investigating its potential as a treatment for other inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, studies could explore the mechanism of action of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in more detail to identify potential targets for drug development. Furthermore, research could focus on optimizing the synthesis method of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide to improve its yield and purity level.
Méthodes De Synthèse
The synthesis of 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the reaction of 4-methoxyphenylacetic acid hydrazide with 3-chlorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction takes place under mild reaction conditions and yields a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been extensively studied for its pharmacological activities, including its potential as an anti-inflammatory agent, anticonvulsant, and analgesic. Studies have shown that 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide possesses potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. Additionally, 3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to have anticonvulsant effects by reducing the frequency and severity of seizures in animal models.
Propriétés
IUPAC Name |
3-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-7-5-11(6-8-14)9-15(20)18-19-16(21)12-3-2-4-13(17)10-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPCRZVUCUPOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
![N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5820518.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)

![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)